molecular formula C29H24Cl2N2O3S B15008741 N-(3,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)

N-(3,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)

Numéro de catalogue: B15008741
Poids moléculaire: 551.5 g/mol
Clé InChI: VRGXHEMHSIXFJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound is a complex polycyclic amide derivative characterized by:

  • A 17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaene core with two ketone groups at positions 16 and 16.
  • A 3,4-dichlorophenyl substituent linked via an amide bond.
  • A methylsulfanyl (SCH₃) group on the butanamide side chain.

Propriétés

Formule moléculaire

C29H24Cl2N2O3S

Poids moléculaire

551.5 g/mol

Nom IUPAC

N-(3,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylsulfanylbutanamide

InChI

InChI=1S/C29H24Cl2N2O3S/c1-37-13-12-22(27(34)32-15-10-11-20(30)21(31)14-15)33-28(35)25-23-16-6-2-3-7-17(16)24(26(25)29(33)36)19-9-5-4-8-18(19)23/h2-11,14,22-26H,12-13H2,1H3,(H,32,34)

Clé InChI

VRGXHEMHSIXFJL-UHFFFAOYSA-N

SMILES canonique

CSCCC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structure Variations

The 17-azapentacyclo core is a defining feature shared among analogs. Differences arise in substituents and side chains, which modulate biological activity and physicochemical properties:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Features Bioactivity/Application
Target Compound N-(3,4-dichlorophenyl), 4-(methylsulfanyl)butanamide C₂₈H₂₃Cl₂N₂O₃S Dichlorophenyl enhances electrophilicity; SCH₃ improves lipophilicity Undisclosed (structural analogs suggest antimicrobial or CNS activity)
2-(16,18-dioxo-17-azapentacyclo[...]nonadeca-...-yl)-4-methyl-N-phenylpentanamide Phenyl, methylpentanamide C₂₉H₂₅N₂O₃ Lacks sulfur and chlorine; simpler side chain No bioactivity reported; used in crystallography studies
4-{16,18-dioxo-17-azapentacyclo[...]nonadeca-...-yl}-N-ethylbenzamide Ethylbenzamide C₂₇H₂₂N₂O₃ Ethyl group reduces steric hindrance; aromatic benzamide Unknown; commercial availability suggests industrial research use
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]nonadeca-...-hexaene-16,18-dione Hydroxy, dimethyl groups C₂₀H₂₀N₂O₃ Hydroxy group increases polarity; dimethyl groups alter steric profile Synthesized for anxiolytic activity screening

Substituent-Driven Functional Differences

  • Electrophilic Halogens: The 3,4-dichlorophenyl group in the target compound may enhance binding to electron-rich biological targets (e.g., enzymes or receptors) compared to non-halogenated analogs like the phenyl or benzamide derivatives .
  • Sulfur-Containing Side Chains : The methylsulfanyl group in the target compound likely improves membrane permeability compared to the hydroxy or ethyl groups in analogs, as sulfur atoms often increase lipophilicity .

Computational Similarity Assessment

Graph-based comparison methods (e.g., graph isomorphism algorithms) highlight that:

  • The azapentacyclo core is a conserved motif across analogs, but substituent variations significantly alter molecular similarity scores .
  • The target compound’s dichlorophenyl group creates a distinct electronic profile compared to non-halogenated analogs, reducing similarity indices despite shared core structures .

Q & A

Basic: What are the recommended analytical techniques for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify the presence of the dichlorophenyl group, methylsulfanyl moiety, and pentacyclic framework. Compare chemical shifts with computational predictions (e.g., DFT calculations) for validation .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (C30_{30}H25_{25}Cl2_2N2_2O3_3S) with a mass error < 2 ppm. Prioritize electrospray ionization (ESI) in positive mode for polar functional groups.
  • X-ray Crystallography: If crystalline, resolve the 3D structure to confirm stereochemistry and intramolecular interactions, particularly within the pentacyclic core .

Basic: How can researchers design a synthetic route for this compound, given its complex pentacyclic framework?

Methodological Answer:

  • Retrosynthetic Analysis: Break the molecule into the dichlorophenyl amide, methylsulfanyl butanamide chain, and pentacyclic lactam core.
  • Key Steps:
    • Pentacyclic Core Synthesis: Use Diels-Alder or photocyclization strategies to build the fused ring system, as seen in structurally related azapentacyclic compounds .
    • Amide Coupling: Employ carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the dichlorophenyl moiety to the butanamide chain.
    • Thioether Formation: Introduce the methylsulfanyl group via nucleophilic substitution (e.g., using methanethiol and a deprotonating base).
  • Purification: Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water + 0.1% formic acid) to isolate intermediates .

Advanced: How should researchers address discrepancies in bioactivity data across different in vitro assays?

Methodological Answer:

  • Assay Validation:
    • Positive Controls: Include known inhibitors/agonists relevant to the target (e.g., kinase or receptor assays) to confirm assay functionality.
    • Solubility Optimization: Pre-dissolve the compound in DMSO (<0.1% final concentration) and verify solubility in assay buffers using dynamic light scattering (DLS) .
  • Data Normalization: Account for batch-to-batch variability by normalizing activity to internal controls (e.g., % inhibition relative to a reference compound).
  • Mechanistic Follow-Up: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities if enzymatic assays show inconsistencies .

Advanced: What strategies are effective for improving the compound’s solubility and bioavailability without altering its core pharmacophore?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) on the methylsulfanyl or amide functionalities to enhance aqueous solubility.
  • Formulation Optimization: Use lipid-based nanoemulsions or cyclodextrin complexes to improve dissolution rates.
  • Structural Modifications: Replace the methylsulfanyl group with a sulfoxide or sulfone, which increases polarity while retaining electronic properties .
  • In Silico Screening: Apply tools like COSMO-RS to predict solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .

Basic: What toxicological screening protocols are recommended for early-stage evaluation?

Methodological Answer:

  • In Vitro Cytotoxicity: Perform MTT assays on HEK293 or HepG2 cells at concentrations spanning 1 nM–100 µM. Monitor IC50_{50} values and compare to reference toxins (e.g., doxorubicin).
  • Genotoxicity: Use Ames tests (with/without metabolic activation) to assess mutagenicity. Include Comet assays for DNA damage evaluation .
  • Off-Target Profiling: Screen against a panel of 50+ receptors/enzymes (e.g., CEREP panels) to identify unintended interactions .

Advanced: How can researchers resolve contradictory results in metabolic stability studies across species (e.g., mouse vs. human liver microsomes)?

Methodological Answer:

  • Species-Specific Metabolism: Identify major metabolites via LC-MS/MS and compare CYP450 isoform contributions (e.g., CYP3A4 in humans vs. CYP2C in mice).
  • Enzyme Kinetics: Calculate VmaxV_{max} and KmK_m values using Michaelis-Menten plots to quantify metabolic turnover differences.
  • Cross-Species Scaling: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo outcomes .

Basic: What computational tools are suitable for predicting the compound’s binding mode to a target protein?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock the compound into a homology-modeled or crystallized protein structure. Validate with ensemble docking to account for protein flexibility.
  • Molecular Dynamics (MD): Run 100+ ns simulations (e.g., GROMACS) to assess binding stability and key residue interactions (e.g., hydrogen bonds with the dichlorophenyl group).
  • Free Energy Calculations: Apply MM-GBSA or free-energy perturbation (FEP) to rank binding affinities relative to known ligands .

Advanced: How should researchers optimize reaction yields for large-scale synthesis while minimizing impurities?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediate purity.
  • Design of Experiments (DoE): Use a central composite design to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading.
  • Byproduct Mitigation: Identify major impurities via LC-MS and adjust quenching/purification steps (e.g., selective crystallization or scavenger resins) .

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